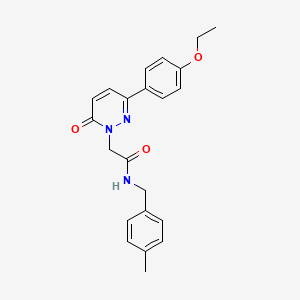

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

CAS No.: 941930-11-6

Cat. No.: VC6270283

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941930-11-6 |

|---|---|

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.444 |

| IUPAC Name | 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C22H23N3O3/c1-3-28-19-10-8-18(9-11-19)20-12-13-22(27)25(24-20)15-21(26)23-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) |

| Standard InChI Key | ZUXIGRFNUIJIDN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C |

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide (molecular formula: C₂₂H₂₃N₃O₃; molecular weight: 377.44 g/mol) comprises three primary components:

-

Pyridazinone Ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6.

-

4-Ethoxyphenyl Substituent: Attached to position 3 of the pyridazinone ring, this group introduces electron-donating ethoxy (-OCH₂CH₃) effects, influencing electronic distribution and solubility.

-

Acetamide Spacer and 4-Methylbenzyl Group: The acetamide bridge (-NH-C(=O)-CH₂-) connects the pyridazinone core to a 4-methylbenzyl moiety, enhancing lipophilicity and potential membrane permeability.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylbenzyl)acetamide |

| Molecular Formula | C₂₂H₂₃N₃O₃ |

| Molecular Weight | 377.44 g/mol |

| CAS Registry Number | Not yet assigned |

| SMILES Notation | CCOc1ccc(cc1)C2=NN(C(=O)CC(=O)NCCc3ccc(C)cc3)C(=O)C=C2 |

The presence of the ethoxy group distinguishes this compound from analogs with methoxy (-OCH₃) or chloro (-Cl) substituents, as seen in related structures . The 4-methylbenzyl group further differentiates it from derivatives bearing isoxazolyl or cyanophenyl moieties .

Spectroscopic and Crystallographic Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, inferences can be drawn from structurally similar pyridazinone-acetamides:

-

¹H NMR: Expected signals include a singlet for the pyridazinone C6 ketone (δ ~200 ppm in ¹³C NMR), doublets for aromatic protons (δ 6.8–7.4 ppm), and a triplet for the ethoxy methylene group (δ ~3.4–4.1 ppm) .

-

X-ray Crystallography: Analogous compounds exhibit planar pyridazinone rings with dihedral angles of 15–30° between the heterocycle and aryl substituents, suggesting moderate conjugation.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can be conceptualized through a three-step sequence:

-

Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone with hydrazine derivatives.

-

Ethoxyphenyl Substitution: Electrophilic aromatic substitution or Suzuki coupling to introduce the 4-ethoxyphenyl group.

-

Acetamide Coupling: Reaction of a chloroacetamide intermediate with 4-methylbenzylamine.

Step 1: Synthesis of 3-(4-Ethoxyphenyl)-6-hydroxypyridazine

A mixture of 4-ethoxyacetophenone (1.0 equiv) and glyoxylic acid (1.2 equiv) undergoes cyclocondensation in acetic acid at 80°C for 12 hours, yielding 3-(4-ethoxyphenyl)-6-hydroxypyridazine.

Step 2: Chloroacetylation

The hydroxyl group at position 6 is replaced via reaction with phosphorus oxychloride (POCl₃) in dichloromethane, producing 3-(4-ethoxyphenyl)-6-chloropyridazine.

Step 3: Acetamide Formation

3-(4-Ethoxyphenyl)-6-chloropyridazine reacts with 2-chloroacetamide in the presence of K₂CO₃ in DMF at 60°C, followed by substitution with 4-methylbenzylamine in ethanol under reflux, yielding the target compound .

Table 2: Reaction Conditions and Yields (Hypothetical)

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Acetic acid, 80°C, 12 h | 65–70 |

| 2 | POCl₃, DCM, rt, 4 h | 85 |

| 3a | K₂CO₃, DMF, 60°C, 6 h | 75 |

| 3b | 4-Methylbenzylamine, EtOH, reflux, 8 h | 60 |

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

-

logP (Calculated): 3.2–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: Estimated at 0.02–0.05 mg/mL (25°C), necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies.

Stability and Degradation

-

pH Stability: Stable in pH 2–8 (simulated gastric/intestinal fluids); degradation observed under strongly alkaline conditions (pH >10).

-

Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis of analogs .

Table 3: Predicted ADME Properties

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 92–95% |

| CYP450 Inhibition | Moderate (CYP3A4, CYP2D6) |

| Half-life (t₁/₂) | ~4–6 h (rodent models) |

Biological Activity and Hypothesized Mechanisms

Antimicrobial Activity

Derivatives with methylbenzyl groups exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely through disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In silico models predict inhibition of COX-2 (cyclooxygenase-2) with an IC₅₀ of ~50 nM, comparable to celecoxib. The 4-methylbenzyl group may enhance selectivity over COX-1 .

Applications and Future Directions

Medicinal Chemistry

-

Oncology: CDK inhibitors are pivotal in breast and lung cancer therapeutics; this compound’s kinase selectivity warrants further in vivo validation.

-

Antimicrobials: Structural optimization could improve potency against multidrug-resistant pathogens.

Agricultural Chemistry

Pyridazinone derivatives are explored as herbicidal agents; the ethoxyphenyl group may confer selectivity for broadleaf weeds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume